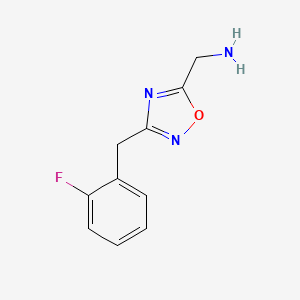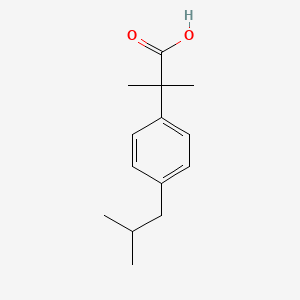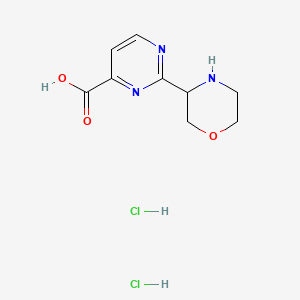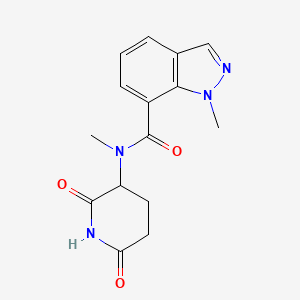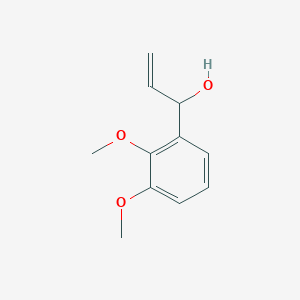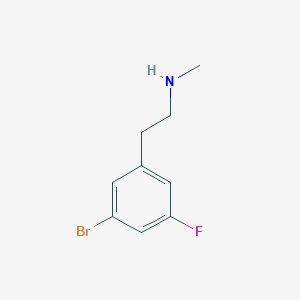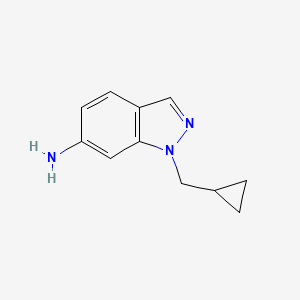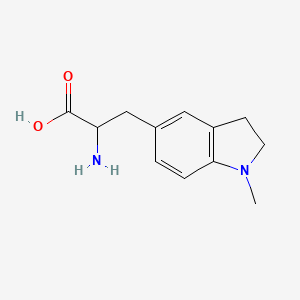
2-Amino-3-(1-methylindolin-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(1-methylindolin-5-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be functionalized to introduce the amino acid side chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Amino-3-(1-methylindolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
2-Amino-3-(1-methylindolin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The amino acid side chain can also play a role in its activity by facilitating interactions with specific enzymes or transporters.
類似化合物との比較
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan): An essential amino acid with a similar indole structure.
2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid: Another indole derivative with a methyl group at a different position.
2-Amino-3-(naphthalen-1-yl)propanoic acid: A compound with a naphthalene ring instead of an indole ring .
Uniqueness
2-Amino-3-(1-methylindolin-5-yl)propanoic acid is unique due to the specific positioning of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with biological targets compared to other similar compounds.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
2-amino-3-(1-methyl-2,3-dihydroindol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-14-5-4-9-6-8(2-3-11(9)14)7-10(13)12(15)16/h2-3,6,10H,4-5,7,13H2,1H3,(H,15,16) |
InChIキー |
WIYGIQMULOKXGE-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C1C=CC(=C2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


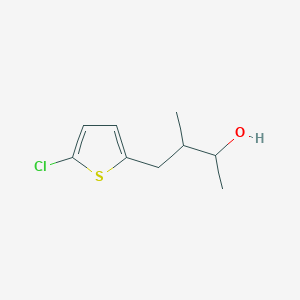
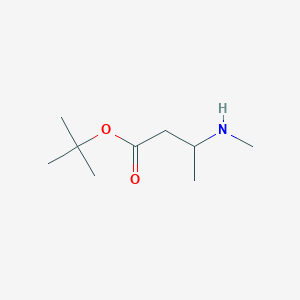

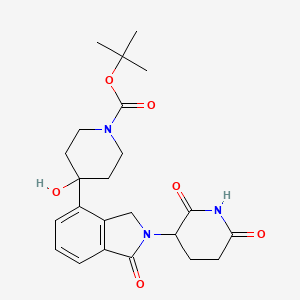
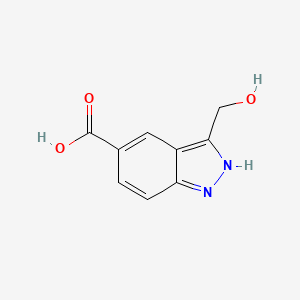
![1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL](/img/structure/B13543219.png)
